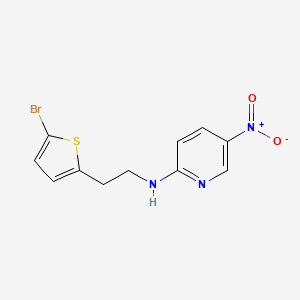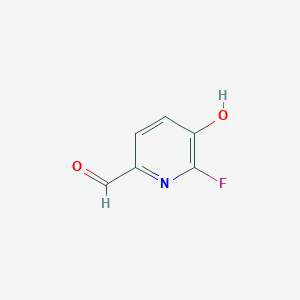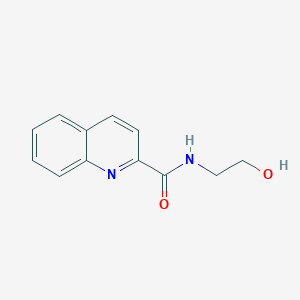
n-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound that features a brominated thiophene ring and a nitropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the bromination of thiophene, followed by the introduction of an ethylamine group. The nitropyridine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
科学的研究の応用
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring and nitropyridine moiety can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(2-(5-Bromothiophen-2-yl)methyl)acetamide
- N-(2-(5-Bromothiophen-2-yl)methyl)amine
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the combination of its brominated thiophene and nitropyridine moieties. This combination imparts specific electronic and steric properties that can be leveraged in various applications, making it distinct from other similar compounds.
特性
分子式 |
C11H10BrN3O2S |
|---|---|
分子量 |
328.19 g/mol |
IUPAC名 |
N-[2-(5-bromothiophen-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-3-2-9(18-10)5-6-13-11-4-1-8(7-14-11)15(16)17/h1-4,7H,5-6H2,(H,13,14) |
InChIキー |
SJAFDPQZANNZGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCC2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)







![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
